Home > Products > Screening Compounds P48262 > Iodopyracet I-131
Iodopyracet I-131 - 93507-15-4

Iodopyracet I-131

Catalog Number: EVT-1593005
CAS Number: 93507-15-4
Molecular Formula: C11H16I2N2O5
Molecular Weight: 518.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Iodopyracet I-131 is synthesized using iodine-131, which is typically produced in nuclear reactors through the fission of uranium-235 or via neutron capture reactions. The production methods ensure a high yield and purity of the radioactive isotope, which is essential for its effectiveness in medical applications .

Classification

Iodopyracet I-131 falls under the category of radiopharmaceuticals, specifically those used in nuclear medicine. It is classified as a therapeutic agent due to its ability to deliver targeted radiation to cancerous tissues, thereby facilitating treatment while minimizing exposure to surrounding healthy tissues.

Synthesis Analysis

Methods

The synthesis of Iodopyracet I-131 involves several key steps:

  1. Preparation of Precursors: The initial step includes synthesizing appropriate organic precursors that can be radioiodinated.
  2. Radioiodination: This process typically employs methods such as electrophilic aromatic substitution or stannylation followed by destannylation to incorporate iodine-131 into the organic framework. The choice of method can influence the regioselectivity and yield of the desired iodinated product .
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the radiolabeled product from unreacted materials and by-products.

Technical Details

The radioiodination reaction often requires optimization of conditions such as temperature, solvent, and reaction time to achieve high yields and specific activity. The final product must exhibit a high molar activity to ensure effective targeting in imaging and therapeutic applications .

Molecular Structure Analysis

Structure

The molecular structure of Iodopyracet I-131 can be described as an aromatic compound with iodine substituents. The incorporation of iodine into the molecular framework alters its electronic properties, enhancing its suitability for binding to biological targets.

Data

The molecular formula for Iodopyracet I-131 includes carbon, hydrogen, nitrogen, and iodine atoms, reflecting its complex structure. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry.

Chemical Reactions Analysis

Reactions

Iodopyracet I-131 participates in various chemical reactions that are relevant for its application:

  1. Radiolysis: Upon exposure to radiation, the compound may undergo degradation or transformation, which can affect its biological activity.
  2. Binding Interactions: The compound's ability to bind selectively to target tissues (e.g., thyroid cells) is crucial for its therapeutic efficacy.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Understanding these parameters is essential for optimizing the compound's performance in clinical settings .

Mechanism of Action

Process

The mechanism of action for Iodopyracet I-131 primarily involves its uptake by cells expressing sodium-iodide symporter proteins. Once internalized, the radioactive iodine emits beta particles that induce cellular damage in malignant tissues while sparing normal cells.

Data

Research indicates that the absorbed dose delivered by Iodopyracet I-131 correlates with effective tumor cell death rates. Quantitative studies have demonstrated significant decreases in tumor viability following treatment with this compound .

Physical and Chemical Properties Analysis

Physical Properties

Iodopyracet I-131 is typically presented as a sterile solution for injection. Its physical properties include:

  • Appearance: Clear liquid
  • pH: Typically around neutral (6-7)

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in water and common organic solvents.
  • Stability: The compound's stability is influenced by light exposure and temperature; thus, it must be stored under controlled conditions.

Relevant data from stability studies indicate that degradation products may form over time, necessitating careful monitoring during storage and use .

Applications

Iodopyracet I-131 is extensively used in:

  1. Diagnostic Imaging: As a tracer in single-photon emission computed tomography (SPECT) imaging to visualize thyroid function.
  2. Therapeutic Applications: Employed in metabolic radiotherapy for treating thyroid cancer by delivering localized radiation therapy .

These applications leverage the unique properties of iodine-131 to provide both diagnostic insights and therapeutic benefits in oncology.

Historical Development & Contextualization of Iodopyracet I-131

Evolution of Radiocontrast Agents in Mid-20th Century Diagnostic Imaging

The development of radiocontrast agents in the mid-20th century marked a transformative era in medical diagnostics, driven by the need to visualize internal structures non-invasively. Early agents relied heavily on iodine-based chemistry due to iodine's high atomic number (Z = 53), which provided excellent X-ray attenuation. The pioneering ionic monomers emerged during the 1940s-1950s, characterized by triiodinated benzene rings with ionic side chains that improved water solubility but resulted in high osmolality [3]. These first-generation agents, including iodopyracet and diodone, enabled previously impossible vascular and excretory system imaging but carried significant limitations. Their hyperosmolar nature (5-8 times plasma osmolality) caused considerable patient discomfort and adverse reactions, while suboptimal renal clearance kinetics limited urographic resolution [1] [8]. The field progressed toward non-ionic, low-osmolality compounds by the 1960s, with agents like metrizamide representing second-generation improvements that reduced chemotoxicity while maintaining radiopacity [3].

Table 1: Evolution of Key Iodinated Contrast Agents (1940s-1960s)

Compound (Brand Name)Introduction DecadeChemical ClassIodine Content (%)Primary Clinical Applications
Iodopyracet (Diodrast)1940sIonic monomer~42Urography, Angiography
Diatrizoate (Hypaque)1950sIonic monomer~59Urography, Vascular studies
Iothalamate (Conray)1960sIonic monomer~48Myelography, Urography
Metrizamide (Amipaque)1960sNon-ionic~46Myelography, Ventriculography

Role of Iodopyracet I-131 in Early Urography: Comparative Analysis With Contemporary Agents

Iodopyracet I-131 (chemical name: 2-[3,5-bis(¹³¹I)iodanyl-4-oxopyridin-1-yl]acetic acid combined with 2-(2-hydroxyethylamino)ethanol) represented a significant advancement as a dual-purpose radiopharmaceutical specifically engineered for renal function assessment. Its molecular structure featured a pyridine ring with iodine-131 atoms at positions 3 and 5, an oxo group at position 4, and an acetic acid moiety attached to the nitrogen at position 1 [1]. This configuration enabled both structural visualization of the urinary tract and quantitative measurement of renal plasma flow.

When radioiodinated with I-131, iodopyracet served as a pivotal tracer for effective renal plasma flow (ERPF) measurement. Its clearance mechanism relied primarily on tubular secretion rather than glomerular filtration, differentiating it from contemporary agents like sodium diatrizoate. Research demonstrated that iodopyracet I-131 clearance strongly correlated with para-aminohippuric acid (PAH) clearance (mean iodopyracet ¹³¹I/PAH clearance ratio = 0.96), establishing it as a valid alternative for renal hemodynamic assessment [1] [8]. A critical innovation was the external detection methodology developed for iodopyracet I-131, which eliminated the need for multiple blood samples or urine collection. This technique enabled simplified renal function testing by measuring the elimination rate of radioactivity through external gamma counting, representing a significant patient comfort advancement over PAH measurement, which required complex chemical determination methods taking approximately 8 hours of technician time compared to only 30 minutes for the radioactive technique [1].

Table 2: Functional Comparison of Renal Contrast Agents (1950s-1960s)

ParameterIodopyracet I-131Sodium DiatrizoatePara-Aminohippuric Acid (PAH)
Primary Excretion MechanismTubular secretionGlomerular filtrationTubular secretion
ERPF MeasurementYes (correlation 0.96 with PAH)NoGold standard
Imaging CapabilityYesYesNo
External DetectionYesLimitedNo
Processing Time30 minutesN/A~8 hours

Transition to Modern Radiopharmaceuticals: Obsolescence Drivers and Legacy Applications

Despite its innovations, iodopyracet I-131 faced progressive obsolescence due to three principal factors. First, the radiation burden associated with I-131 (physical half-life: 8.04 days; beta/gamma emissions) became increasingly concerning for diagnostic procedures, particularly compared to emerging short-lived radionuclides like technetium-99m (half-life: 6 hours) [3] [9]. Second, the chemical complexity of iodopyracet quantification was superseded by simpler PAH assays as laboratory techniques advanced. Third, the advent of superior renal agents like technetium-99m mercaptoacetyltriglycine (⁹⁹ᵐTc-MAG3) in the 1980s offered higher resolution imaging with lower radiation exposure and improved pharmacokinetic profiles [3].

Iodopyracet's decline was clinically evidenced when studies demonstrated that PAH clearance measurements provided equivalent renal function data with less logistical complexity. This transition occurred primarily because the chemical determination of PAH was much simpler than the complicated method required for iodopyracet, which involved measurement of the iodopyracet iodine present [1]. Furthermore, the stunning phenomenon associated with I-131 compromised its diagnostic accuracy when followed by potential therapeutic applications. Thyroid stunning refers to the inhibition of uptake or retention of I-131 after administering a diagnostic dose, caused by radiation-induced reduction in functioning thyroid cells [2] [7].

Nevertheless, iodopyracet I-131 retains niche legacy applications in specialized physiological research where its combined imaging and quantitative clearance capabilities remain valuable. Modern studies investigating novel radioiodinated compounds still reference iodopyracet's molecular design principles. For example, recent activatable I-131 radiopharmaceuticals for targeted cancer therapy utilize similar structural optimization approaches – incorporating hydrophilic peptide sequences to improve pharmacokinetics – echoing earlier efforts to refine iodopyracet's biodistribution [6]. Additionally, contemporary validation methods for thyroid remnant assessment using quantitative I-131 uptake measurements on whole-body scans [8] descend conceptually from iodopyracet's pioneering external counting techniques.

Table 3: Timeline of Key Developments in Renal Radiopharmaceuticals

DecadeDevelopmentImpact on Iodopyracet I-131
1940s-1950sIntroduction of iodopyracet for urography/renal clearanceEstablishment as dual-purpose renal agent
1960sPAH chemical simplificationReplacement in renal plasma flow measurement
1970sRecognition of I-131 thyroid stunningReduced diagnostic utility
1980sIntroduction of ⁹⁹ᵐTc-MAG3Obsolescence for clinical imaging
2000s-PresentActivatable I-131 therapeutics (e.g., [¹³¹I]IM(HE)₃AAN)Molecular design legacy in modern agents

The transition from iodopyracet I-131 exemplifies the broader shift toward theranostic radiopharmaceuticals that optimize target specificity while minimizing offtarget effects. Contemporary agents like [¹⁷⁷Lu]Lu-DOTA-TATE for neuroendocrine tumors apply similar principles of targetable radiation delivery but with improved biodistribution profiles and companion diagnostics [3]. Iodopyracet's historical significance lies in demonstrating that functional imaging biomarkers could be quantitatively measured alongside anatomical visualization – a paradigm now fundamental in modern nuclear medicine.

Properties

CAS Number

93507-15-4

Product Name

Iodopyracet I-131

IUPAC Name

2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C11H16I2N2O5

Molecular Weight

518.07 g/mol

InChI

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4;

InChI Key

RERHJVNYJKZHLJ-QHFVJCKDSA-N

SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Isomeric SMILES

C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.